N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class often exhibit a range of biological activities and are of interest in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the thiophene group: This step might involve a cross-coupling reaction such as Suzuki or Stille coupling.
Formation of the piperidine ring: This can be synthesized through a series of nucleophilic substitution reactions.
Attachment of the acetylphenyl group: This step might involve acylation reactions using reagents like acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or organometallic reagents for cross-coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide: can be compared to other piperidine carboxamides with similar structures.
Thiophene-containing pyridazines: These compounds share the thiophene and pyridazine rings and may exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can confer unique biological properties and reactivity patterns.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-15(27)16-6-8-18(9-7-16)23-22(28)17-4-2-12-26(14-17)21-11-10-19(24-25-21)20-5-3-13-29-20/h3,5-11,13,17H,2,4,12,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGKHFKQZFMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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